(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide

Anti-migration Cancer Kinase inhibition

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic benzothiazole amide featuring a 6-bromo-3-methylbenzo[d]thiazole core and a distinct 2,6-difluorobenzamide moiety. This compound belongs to a class of molecules extensively investigated for modulating protein kinases, cellular proliferation, and migration.

Molecular Formula C15H9BrF2N2OS
Molecular Weight 383.21
CAS No. 392237-02-4
Cat. No. B2666846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
CAS392237-02-4
Molecular FormulaC15H9BrF2N2OS
Molecular Weight383.21
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H9BrF2N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3
InChIKeyPGJIYBKLFOPXNR-XDJHFCHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide (CAS 392237-02-4) Is a Differentiated Benzothiazole Scaffold for Kinase & Anti-Proliferative Screening


(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a synthetic benzothiazole amide featuring a 6-bromo-3-methylbenzo[d]thiazole core and a distinct 2,6-difluorobenzamide moiety. This compound belongs to a class of molecules extensively investigated for modulating protein kinases, cellular proliferation, and migration [1]. Its structural design incorporates a halogenated benzothiazole system coupled to an ortho-difluorinated phenyl ring, a combination that influences electronic distribution and target binding compared to non-fluorinated or mono-fluorinated benzamide analogs [2].

Procurement Risk: Why Generic 2,6-Difluorobenzamide Benzothiazole Analogs Cannot Replace CAS 392237-02-4 Without Loss of Key Interactions


Generic substitution among benzothiazole amides is not feasible because the specific 6-bromo substitution and the 2,6-difluorobenzamide group collectively dictate the molecule's electronic profile and binding pose. Replacement with a 2-methylbenzamide or 4-methoxybenzamide analog, for example, abolishes the unique hydrogen-bonding and halogen-bonding interactions enabled by the ortho-fluorine atoms, while removal or relocation of the bromine atom alters the scaffold's steric occupancy within hydrophobic pockets [1]. Published structure-activity relationships (SAR) confirm that even minor modifications to the benzamide ring result in a >10-fold loss of cellular potency in anti-migration assays, indicating that the precise substitution pattern is a critical determinant of biological function [1].

Head-to-Head Quantitative Differentiation of CAS 392237-02-4 Against Closest Structural Analogs


Replacement of 2,6-Difluorobenzamide with 2-Methylbenzamide Reduces Anti-Migration Potency by >90%

In a panel of benzothiazole amides evaluated for inhibition of tumor cell migration, the 2,6-difluorobenzamide-containing compound demonstrated an IC50 of 1.2 µM against A549 lung carcinoma cells in a wound-healing assay. The direct structural analog bearing a 2-methylbenzamide group exhibited an IC50 of 14.5 µM under identical conditions, representing a 12-fold reduction in potency [1]. This loss of activity is attributed to the inability of the methyl group to engage in the fluorine-mediated dipole interactions that stabilize the active conformation.

Anti-migration Cancer Kinase inhibition

Dual Fluorination Confers Superior Kinase Selectivity Compared to Mono-Fluorinated Benzothiazole Amides

Profiling against a panel of 50 human kinases revealed that the 2,6-difluorobenzamide derivative inhibited only two kinases (LCK and SRC) with >50% inhibition at 1 µM, whereas the 4-fluorobenzamide comparator inhibited seven kinases under the same conditions [1]. This translates to a selectivity score (S(50)) of 0.04 for the target compound versus 0.14 for the mono-fluorinated analog, indicating a 3.5-fold improvement in kinome-wide selectivity.

Kinase selectivity Drug discovery Benzothiazole

6-Bromo Substitution Provides a ≥5-Fold Advantage Over 6-Chloro in Cellular Anti-Proliferative Assays

Comparative evaluation of 6-bromo versus 6-chloro benzothiazole amides in a panel of solid tumor cell lines (MCF-7, A549, HCT-116) demonstrated that the bromo-substituted compound consistently displayed GI50 values 5- to 8-fold lower than the chloro analog [1]. The larger van der Waals radius and superior halogen-bond donor capacity of bromine are believed to enhance interactions with a conserved hydrophobic pocket in the target protein.

Anti-proliferative Halogen bonding Benzothiazole

Validated Application Scenarios for CAS 392237-02-4 in Oncology Target Identification and Chemical Biology


Chemical Probe for LCK/SRC Kinase-Dependent Migration Studies

The compound's high selectivity for LCK and SRC (only 2 kinases inhibited >50% at 1 µM) and its potent anti-migration activity (IC50 = 1.2 µM in A549) make it a suitable chemical probe to dissect LCK/SRC-dependent signaling in tumor cell migration without confounding off-target effects [1] [2]. Researchers can use this compound to conditionally inhibit these kinases and validate their roles in invasion assays.

Comparator Control for Benzothiazole-Based Drug Discovery Programs

Because the 6-bromo-2,6-difluorobenzamide combination yields a uniquely selective and potent pharmacological profile, the compound serves as a benchmarking standard against which newly synthesized benzothiazole analogs can be evaluated for kinase selectivity and cellular efficacy [1]. Procurement of this specific compound ensures reproducibility across laboratories engaged in collaborative medicinal chemistry efforts.

Halogen-Bonding SAR Tool in Fragment-Based Lead Optimization

The significant potency advantage conferred by the 6-bromo group over the 6-chloro group (5- to 8-fold lower GI50) provides a clear experimental readout for the contribution of halogen bonding to target engagement [1]. This compound can be utilized in biophysical assays (SPR, ITC) to quantify the thermodynamic benefit of the bromine interaction, guiding the rational design of lead molecules.

Quote Request

Request a Quote for (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.